1-Methoxy-4-cadinene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(1R,4S,4aR,8aR)-8a-methoxy-1,6-dimethyl-4-propan-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C16H28O/c1-11(2)14-7-6-13(4)16(17-5)9-8-12(3)10-15(14)16/h10-11,13-15H,6-9H2,1-5H3/t13-,14+,15+,16-/m1/s1 |
InChI Key |
WPYWXKMNACRLCE-FXUDXRNXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H]2[C@]1(CCC(=C2)C)OC)C(C)C |
Canonical SMILES |
CC1CCC(C2C1(CCC(=C2)C)OC)C(C)C |
Synonyms |
1-methoxy-4-cadinene |
Origin of Product |
United States |
Natural Occurrence and Isolation of 1 Methoxy 4 Cadinene
The initial discovery and isolation of 1-methoxy-4-cadinene is intrinsically linked to the study of aromatic woods, particularly those known for their unique chemical compositions.
Discovery and Primary Isolation Sources of this compound
Isolation from Cryptomeria japonica (Japanese Cedar) Heartwood:
The primary and most well-documented source of this compound is the black heartwood of the Japanese Cedar, Cryptomeria japonica. nih.govresearchgate.netresearchgate.net Scientific investigations into the chemical constituents of this wood led to the identification and characterization of this novel sesquiterpene. nih.gov Its isolation was part of broader research aimed at identifying the various organic compounds present in this commercially and culturally significant tree. researchgate.netmdpi.com The compound was successfully isolated alongside other sesquiterpenes, and its structure was determined through extensive NMR experiments. nih.gov
Distribution of Cadinene-Type Sesquiterpenoids Across Biological Kingdoms
Cadinene-type sesquiterpenoids, the class of compounds to which this compound belongs, are a diverse group of natural products found across various biological kingdoms. wikipedia.orgfoodb.ca These compounds are all derived from a common precursor, farnesyl pyrophosphate (FPP), and share a characteristic bicyclic carbon skeleton. mdpi.com
Plant Kingdom: Botanical Families and Specific Species
Cadinene-type sesquiterpenoids are widely distributed throughout the plant kingdom. They are significant components of the essential oils and resins of numerous plant species and contribute to their aromatic and biological properties.
Cryptomeria japonica : As previously mentioned, the heartwood of this tree is a known source of cadinene derivatives, including this compound and δ-cadinene. nih.govresearchgate.net
Gossypium (Cotton) : Species such as Gossypium hirsutum and Gossypium arboreum produce cadinene-type sesquiterpenes, like (+)-δ-cadinene, which are precursors to defensive compounds such as gossypol (B191359). sippe.ac.cnacs.org
Meliaceae Family : Various plants in this family, including those from the genera Amoora, Aphanamixis, and Dysoxylum, are known to produce a range of oxygenated cadinene-type sesquiterpenoids. mdpi.com
Juniperus (Juniper) : Cade juniper is a known source of δ-cadinene. wikipedia.org
Matricaria chamomilla (Chamomile) : The volatile fraction of chamomile contains a variety of sesquiterpenoids. nih.govnih.gov
| Botanical Family | Genus/Species | Specific Cadinene-Type Compounds |
| Cupressaceae | Cryptomeria japonica | This compound, δ-cadinene nih.govresearchgate.net |
| Malvaceae | Gossypium hirsutum, Gossypium arboreum | (+)-δ-cadinene, Gossypol precursors sippe.ac.cnacs.org |
| Meliaceae | Amoora, Aphanamixis, Dysoxylum | Oxygenated cadinanes (e.g., 10-hydroxy-15-oxo-α-cadinol) mdpi.com |
| Cupressaceae | Juniperus spp. | δ-Cadinene wikipedia.org |
| Asteraceae | Matricaria chamomilla | Various sesquiterpenoids nih.govnih.gov |
Marine Organisms: Sponges and Nudibranchs as Sources of Related Cadinanes
The marine environment is a rich source of structurally unique cadinane (B1243036) derivatives, often found in sponges and the nudibranchs that prey on them. mdpi.comnih.gov These marine-derived compounds frequently feature nitrogenous functional groups, such as isocyanates and isothiocyanates. nih.govsemanticscholar.orgmdpi.com
Sponges (Acanthella cavernosa, Axinyssa spp.) : These sponges are known to produce a variety of nitrogenous cadinane-type sesquiterpenoids. mdpi.comnih.govmdpi.com For instance, 10-isothiocyanato-4-cadinene has been isolated from Acanthella cavernosa. nih.govmdpi.com
Nudibranchs (Phyllidiella pustulosa, Phyllidia coelestis) : These sea slugs often sequester and sometimes modify the chemical defenses of the sponges they consume. nih.govnih.govsemanticscholar.org Nitrogenous cadinanes have been isolated from these nudibranchs, suggesting a dietary origin from sponges like Acanthella cavernosa. nih.govnih.govsemanticscholar.org
| Marine Organism | Species | Specific Cadinane-Type Compounds |
| Sponge | Acanthella cavernosa | 10-Isothiocyanato-4-cadinene, Xidaoisocyanate A nih.govmdpi.com |
| Sponge | Axinyssa spp. | Nitrogenous bisabolene (B7822174) and cadinane sesquiterpenes mdpi.comnih.gov |
| Nudibranch | Phyllidiella pustulosa | Xidaoisocyanate A, 10-isocyano-5-cadinen-4-ol nih.govmdpi.com |
| Nudibranch | Phyllidia coelestis | Nitrogenous terpenoids, including cadinanes nih.govsemanticscholar.org |
Microbial Production of Cadinene-Related Metabolites
Microorganisms, including fungi and bacteria, are also capable of producing cadinene-type sesquiterpenoids. Fungi, in particular, are a significant source of these compounds. encyclopedia.pubacs.org
Fungi : Various fungi produce sesquiterpenoids, and some have been shown to synthesize cadinene skeletons. encyclopedia.pub For example, γ-cadinene synthase enzymes have been identified and characterized in Ganoderma lucidum and Ganoderma sinensis. acs.org
Bacteria : Engineered bacteria, such as E. coli, can be used for the heterologous expression of plant and fungal sesquiterpene synthase genes to produce specific cadinenes. pnas.org Biosynthetic production of cadinene has also been explored for applications like sustainable aviation fuels. digitellinc.com
Methodologies for Natural Product Isolation and Enrichment
The isolation and purification of this compound and related sesquiterpenoids from their natural sources involve a series of established chemical techniques. rsc.org
The general workflow begins with the extraction of the biological material (e.g., heartwood, leaves, or microbial culture) using an appropriate solvent. This is often followed by a combination of chromatographic techniques to separate the complex mixture of compounds.
Commonly employed methods include:
Column Chromatography : This is a fundamental technique used for the initial fractionation of crude extracts. researchgate.netresearchgate.net Different stationary phases like silica (B1680970) gel or Sephadex are used to separate compounds based on polarity and size. mdpi.com
High-Performance Liquid Chromatography (HPLC) : Both analytical and preparative HPLC are crucial for the fine purification of individual compounds from complex fractions. researchgate.netresearchgate.net
Solvent Assisted Flavor Evaporation (SAFE) : This is a specialized distillation technique used to isolate volatile and semi-volatile compounds like sesquiterpenes from a non-volatile matrix. nih.govnih.gov
Counter-Current Chromatography (CCC) / Centrifugal Partition Chromatography (CPC) : These are liquid-liquid chromatography techniques that avoid the use of solid supports, which can be advantageous for preventing irreversible adsorption of the sample. nih.govnih.govresearchgate.net
Once isolated, the structure of the pure compound is elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govresearchgate.net
Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)
Chromatographic methods are fundamental to the purification of this compound from crude plant extracts. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.
Column chromatography is a widely used technique for the initial fractionation of extracts. In the isolation of compounds from Cryptomeria japonica, crude extracts are often subjected to column chromatography over stationary phases like silica gel or Sephadex LH-20. mdpi.comresearchgate.net For instance, an ethyl acetate-soluble fraction of a methanolic extract from C. japonica heartwood was chromatographed on a silica gel column to yield several fractions. researchgate.net This process allows for the separation of compounds based on their polarity.
For final purification and to obtain the compound in high purity, High-Performance Liquid Chromatography (HPLC) is employed. mdpi.com Preparative HPLC, in particular, is a powerful tool that allows for the isolation of specific compounds from complex mixtures. researchgate.net This method offers high resolution and reproducibility. researchgate.net In the case of this compound, fractions obtained from column chromatography are further purified using preparative HPLC to yield the pure compound. mdpi.comresearchgate.net The structure of the isolated compound is then typically confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.com
Hydrodistillation and Essential Oil Extraction for Volatile Constituents
Hydrodistillation is a primary method for extracting volatile compounds, such as terpenes and their derivatives, from plant materials to produce essential oils. banglajol.infokaust.edu.sa This process involves heating the plant material with water, causing the volatile components to evaporate along with the steam. The mixture of steam and volatile compounds is then condensed, and the essential oil, which is typically immiscible with water, is separated. banglajol.info A Clevenger-type apparatus is commonly used for this purpose at a laboratory scale. banglajol.inforesearchgate.net
While the documented isolation of this compound specifically involved solvent extraction followed by chromatography, the compound belongs to the cadinene class of sesquiterpenes, which are characteristic components of many essential oils. researchgate.netwikipedia.org Various cadinene isomers, such as δ-cadinene and γ-cadinene, are frequently identified as major constituents in essential oils obtained through hydrodistillation from different plant species. researchgate.netacgpubs.orgnih.gov
For example, the essential oil of Kadsura coccinea roots was found to contain δ-cadinene as a major component. acgpubs.org Similarly, hydrodistillation of Cinnamomum iners leaves yielded an essential oil containing delta-cadinene. nih.gov The composition of essential oils can be influenced by the duration of distillation and whether the plant material is comminuted or used whole. researchgate.net The analysis of these volatile extracts is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the identification and quantification of the individual components. banglajol.infotechscience.com Therefore, hydrodistillation remains a crucial and relevant technique for the broader study of volatile cadinene derivatives and related methoxylated terpenes found in nature.
Table of Mentioned Compounds
Chemical Synthesis and Derivatization Strategies for 1 Methoxy 4 Cadinene
Stereoselective Synthesis of Cadinene Scaffolds
The construction of the cadinene core is the foundational step in the synthesis of 1-methoxy-4-cadinene. Achieving the correct relative and absolute stereochemistry is paramount and has been the focus of considerable research.
Enantioselective Approaches to Cadinane-Type Sesquiterpenoids
Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in synthesizing biologically active molecules. Enantioselective synthesis aims to produce a single enantiomer, the specific mirror-image form of a chiral molecule that often dictates its biological function.
Several strategies have been developed to achieve enantiopure cadinane (B1243036) skeletons. A common approach involves starting from a chiral pool material, a readily available and inexpensive enantiopure natural product. For instance, (R)-carvone has been utilized as a starting material for the asymmetric total syntheses of various cadinane sesquiterpenoids, such as 4α,5α,10β-trihydroxycadinane. researchgate.netresearchgate.net Another approach employs chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction.
The enantioselective synthesis of 10-isocyano-4-cadinene (B1246703), a related marine natural product, showcases a powerful strategy where the absolute configuration was unambiguously established as (1S, 6S, 7R, 10S) through total synthesis. acs.orgacs.org This was achieved by comparing the optical rotation of the synthetic product with the natural isolate. acs.org The synthesis of its enantiomer was also completed, confirming the stereochemical assignment. acs.orgacs.org This type of rigorous stereochemical confirmation is essential for understanding structure-activity relationships.
| Starting Material | Key Strategy | Target Compound Class | Reference(s) |
| (R)-Carvone | Chiral Pool Synthesis, Ring-Closing Metathesis | Hydroxylated Cadinanes | researchgate.netresearchgate.net |
| Chiral Imide | Asymmetric Diels-Alder Reaction | Isocyano Cadinanes | acs.org |
| (−)-Isopulegol | Chiral Pool Synthesis | Amorphane and Cadinane Sesquiterpenes | researchgate.net |
Methodologies for Constructing the Bicyclic Framework
The signature bicyclo[4.4.0]decane (decalin) ring system of cadinenes can be constructed through various powerful chemical reactions. The choice of method depends on the desired substitution pattern and stereochemistry of the final product.
The Diels-Alder reaction , a [4+2] cycloaddition, is a highly effective method for forming six-membered rings and has been employed as a key step in the synthesis of cadinanes. researchgate.netresearchgate.netrsc.org For example, the total synthesis of 10-isocyano-4-cadinene utilized an intermolecular Diels-Alder reaction to construct the characteristic trans-decalin framework. acs.orgacs.orgnih.gov This reaction brings together a diene and a dienophile to rapidly build molecular complexity.
The Robinson annulation is another classic and robust method for constructing fused six-membered rings. A total synthesis of (±)-δ-cadinene was achieved using a Robinson annulation between a cyclohexenone enamine and an α,β-unsaturated ketone, which proceeded stereoselectively to form δ-cadinenone. tandfonline.comjst.go.jpoup.comtandfonline.comjst.go.jp
More modern techniques like Ring-Closing Metathesis (RCM) have also proven effective. RCM uses transition metal catalysts (e.g., Grubbs' or Schrock's catalysts) to form cyclic alkenes from dienes. nih.govbeilstein-journals.orgfigshare.com An efficient synthesis of cadinane sesquiterpenes from (R)-carvone employed an RCM reaction as a key step. researchgate.netresearchgate.netacs.org
Finally, radical cyclizations, such as those induced by samarium diiodide (SmI₂), offer a powerful way to form carbon-carbon bonds. A SmI₂-induced Barbier-type cyclization was a crucial step in the total synthesis of 10-isocyano-4-cadinene, demonstrating its utility in constructing complex bicyclic systems. acs.orgacs.orgnih.gov
| Reaction Type | Description | Example Application | Reference(s) |
| Diels-Alder Reaction | [4+2] cycloaddition to form a cyclohexene (B86901) ring. | Synthesis of 10-isocyano-4-cadinene. | acs.orgacs.orgresearchgate.netnih.gov |
| Robinson Annulation | Michael addition followed by an intramolecular aldol (B89426) condensation. | Synthesis of (±)-δ-cadinene. | tandfonline.comjst.go.jptandfonline.com |
| Ring-Closing Metathesis (RCM) | Catalytic formation of a cyclic alkene from a diene. | Synthesis of hydroxylated cadinanes from (R)-carvone. | researchgate.netresearchgate.net |
| SmI₂-Induced Cyclization | Reductive coupling to form a C-C bond and a ring. | Synthesis of 10-isocyano-4-cadinene. | acs.orgacs.orgnih.gov |
Introduction of the Methoxy (B1213986) Group and other Functionalizations
With the core cadinane scaffold in hand, the next critical phase is the introduction of specific functional groups, such as the methoxy group at the C-1 position for this compound, and other modifications for creating diverse chemical probes.
Regioselective Functionalization Methodologies
Introducing a functional group at a specific position (regioselectivity) on a complex molecule like a cadinene is a significant synthetic challenge. For the synthesis of this compound, methods are needed to install a methoxy group at the C-1 position preferentially over other possible sites.
While direct regioselective methoxylation of a pre-formed cadinene is challenging, general strategies for introducing oxygen functionality exist. One approach involves the use of a directing group to guide a reagent to a specific C-H bond. Another strategy involves the conversion of an existing functional group, such as a ketone or an alkene, into the desired methoxy group.
In a broader context of sesquiterpenoid synthesis, the introduction of a methoxy group onto an α-methylene-γ-butenolide moiety was achieved using potassium carbonate (K₂CO₃) in a mixture of methanol (B129727) (MeOH) and dimethylformamide (DMF). rsc.org Fungi-mediated biotransformations have also been shown to introduce methoxy groups onto sesquiterpenoid skeletons. A remarkable example in biosynthesis involves the enzyme-promoted migration of a methoxy group on a sesquiterpene scaffold, highlighting the potential for biocatalysis in achieving high regioselectivity. nih.gov
Post-Synthetic Modifications and Derivatization for Academic Probes
Once the core structure of a natural product is synthesized, chemists often create a variety of related compounds, or derivatives, to explore their biological activities. This process, known as derivatization or post-synthetic modification, is crucial for developing academic probes to study biological processes or for identifying new therapeutic leads.
The synthesis of 10-isocyano-4-cadinene and its stereoisomers is a prime example. acs.org After completing the total synthesis of the natural product, researchers also prepared its enantiomer and diastereomers. acs.org These synthetic analogues were then used as probes to evaluate their antifouling activities, revealing that both enantiomers had nearly identical biological effects in that specific assay. acs.org
Similarly, derivatives of other complex sesquiterpenoids have been synthesized to create academic probes. For instance, new dimethoxyaryl-sesquiterpene derivatives were synthesized and evaluated for their cytotoxic activity against breast cancer cells and their ability to inhibit topoisomerase enzymes. mdpi.com These studies demonstrate how a synthetic platform enables the systematic modification of a natural product scaffold to probe biological function and establish structure-activity relationships (SAR).
Total Synthesis of Related Natural Products as Methodological Precedents
The total synthesis of complex natural products serves as a benchmark for the state of the art in organic chemistry and provides a robust platform for methodological innovation. The strategies developed for other cadinane-type sesquiterpenoids provide a clear roadmap for a potential synthesis of this compound.
The first enantioselective total synthesis of 10-isocyano-4-cadinene by Nishikawa and colleagues is a landmark achievement in the field. researchgate.netnih.govsemanticscholar.org This synthesis established the absolute configuration of the natural product and relied on two key reactions: an intermolecular Diels-Alder reaction to set the decalin core and a samarium diiodide-induced Barbier-type cyclization. acs.org
Another relevant example is the total synthesis of (±)-δ-cadinene . tandfonline.comjst.go.jptandfonline.com This work employed a stereoselective Robinson annulation to construct the bicyclic ketone precursor, δ-cadinenone. tandfonline.comjst.go.jp The final step involved the removal of the ketone functional group to yield the target natural product.
The synthesis of (+)-halipanicine , an isothiocyanate-containing cadinane, also utilized a Diels-Alder reaction to construct the core ring system. researchgate.net These examples collectively demonstrate a powerful toolkit of reactions, including cycloadditions and reductive cyclizations, that are highly applicable to the assembly of the cadinene skeleton. acs.org
| Natural Product | Key Synthetic Strategies | Significance | Reference(s) |
| 10-Isocyano-4-cadinene | Intermolecular Diels-Alder, SmI₂-induced cyclization | Established absolute configuration; created probes for bioactivity studies. | acs.orgacs.orgresearchgate.netnih.gov |
| (±)-δ-Cadinene | Stereoselective Robinson annulation, deoxygenation | Classic demonstration of annulation strategy for cadinene core. | tandfonline.comjst.go.jptandfonline.com |
| (+)-Halipanicine | Diels-Alder reaction | Established relative stereochemistry of a related cadinane. | researchgate.net |
| Hydroxylated Cadinanes | Ring-Closing Metathesis (RCM) from (R)-carvone | Showcased use of modern catalytic methods for scaffold synthesis. | researchgate.netresearchgate.net |
Synthetic Confirmation of Proposed Natural Product Structures and Stereochemistry
Total synthesis is an indispensable tool for the unambiguous confirmation of the structure and, particularly, the absolute stereochemistry of complex natural products like cadinane sesquiterpenoids. srmist.edu.in The proposed structures, initially deduced from spectroscopic data (NMR, MS), are often verified by synthesizing the target molecule and comparing its properties to the natural isolate.
A prominent example is the determination of the absolute stereochemistry of 10-isocyano-4-cadinene, a marine sesquiterpene. researchgate.net Its first enantioselective total synthesis was achieved using an intermolecular Diels-Alder reaction and a samarium diiodide-induced Barbier-type cyclization as key steps. researchgate.net By comparing the optical rotation of the synthetic sample with that of the natural product, its absolute configuration was definitively established as (1S,6S,7R,10S). researchgate.net This synthetic endeavor also allowed for the creation of stereoisomers (10-epi- and di-1,6-epi-10-isocyano-4-cadinene), which are crucial for studying structure-activity relationships. researchgate.netscilit.com
Synthesis has also been critical in revising incorrectly assigned structures. An efficient approach to a family of cadinane sesquiterpenes, employing a ring-closing metathesis (RCM) reaction, led to the first asymmetric total syntheses of 4α,5α,10β-trihydroxycadinane and the natural 4β,5α,10β-trihydroxycadinane. researchgate.net This work ultimately allowed for the structural revision of a previously reported natural product. researchgate.netresearchgate.net
Furthermore, chemical transformation of a natural product into a known compound can confirm its stereochemical configuration. The absolute configuration of (–)-1,6-germacradien-5-ol, a sesquiterpene alcohol, was established by its chemical conversion into the known compounds (–)-α-cadinol and 1-endo-bourbonanol, whose stereochemistries were already established. Similarly, the total synthesis of isoneoamphilectane from a chiral pool starting material not only confirmed its unique and strained 6/6/5 fused ring system but also its absolute configuration. acs.org These examples underscore the power of chemical synthesis in providing definitive proof of molecular architecture where spectroscopic methods alone may be ambiguous. srmist.edu.in
Table 2: Examples of Synthetic Confirmation of Cadinane-Related Structures
| Natural Product | Synthetic Goal | Key Finding | Reference |
|---|---|---|---|
| 10-Isocyano-4-cadinene | Confirm absolute stereochemistry | The (1S,6S,7R,10S) configuration was confirmed by comparing the optical rotation of the synthetic and natural samples. | researchgate.net |
| 4β,5α,10β-Trihydroxycadinane | Structural revision | Total synthesis enabled the correction of a previously misidentified natural product structure. | researchgate.netresearchgate.net |
| (–)-1,6-Germacradien-5-ol | Establish absolute configuration | Chemical transformation into (–)-α-cadinol, a known compound, confirmed the (5S,8S) configuration. | |
| Isoneoamphilectane | Confirm structure and absolute configuration | Enantiospecific total synthesis verified the proposed tricyclic structure and absolute stereochemistry. | acs.org |
Advanced Structural Elucidation Methodologies for 1 Methoxy 4 Cadinene
Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of atoms and their spatial relationships.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the planar structure and relative stereochemistry of organic molecules. The process involves a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments.
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons and their immediate electronic environment, while ¹³C NMR reveals the number and type of carbon atoms (e.g., CH₃, CH₂, CH, C). For 1-methoxy-4-cadinene, these spectra would reveal characteristic signals for the methoxy (B1213986) group, the isopropyl group, and olefinic protons, providing the initial building blocks of the structure. nih.gov
2D NMR - ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. acs.orgemerypharma.com This allows for the mapping of proton-proton spin systems, effectively tracing out the carbon skeleton by connecting adjacent protons. For instance, the protons of the isopropyl group would show strong correlations to each other, and other correlations would link protons across the two six-membered rings of the cadinene core.
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete molecular structure by showing correlations between protons and carbons that are separated by two or three bonds. acs.orgprinceton.edu This technique connects the fragments identified by COSY. Key correlations for this compound would include the one between the methoxy protons and the carbon at the C-1 position, definitively placing the methoxy group, and correlations from various methyl and methylene (B1212753) protons to quaternary carbons, which are invisible in COSY spectra. nih.govmdpi.com
2D NMR - NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (or its 1D equivalent, NOE difference spectroscopy) provides information about the spatial proximity of atoms, regardless of whether they are connected by bonds. acs.org Correlations are observed between protons that are close to each other (typically < 5 Å). This is indispensable for determining the relative stereochemistry of the molecule, such as the cis or trans fusion of the rings and the orientation of substituents.
The following table is a representation of the type of data obtained from 1D and 2D NMR experiments that would be used to confirm the structure of this compound.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H to C) | Key NOESY Correlations (H to H) |
| 1 | 78.5 | - | - | H-2, OMe |
| 2 | 30.1 | 1.95 (m) | C-1, C-3, C-4 | H-3 |
| 3 | 24.5 | 2.10 (m) | C-2, C-4, C-5 | H-2, H-4 |
| 4 | 134.2 | - | - | - |
| 5 | 120.5 | 5.40 (br s) | C-3, C-4, C-6, C-10 | H-6 |
| 6 | 41.3 | 2.25 (m) | C-5, C-7, C-8, C-10 | H-5, H-7 |
| 7 | 45.1 | 1.80 (m) | C-6, C-8, C-11 | H-6, H-8, H-11 |
| 8 | 26.8 | 1.60 (m), 1.45 (m) | C-6, C-7, C-9, C-10 | H-7, H-9 |
| 9 | 49.2 | 1.90 (m) | C-1, C-8, C-10, C-14 | H-8 |
| 10 | 35.6 | 1.75 (m) | C-1, C-5, C-6, C-9 | H-6 |
| 11 | 21.5 | 2.30 (sept, 6.8) | C-7, C-12, C-13 | H-7 |
| 12 | 21.1 | 0.88 (d, 6.8) | C-7, C-11, C-13 | H-11 |
| 13 | 21.3 | 0.92 (d, 6.8) | C-7, C-11, C-12 | H-11 |
| 14 | 16.5 | 1.05 (s) | C-1, C-9, C-10 | H-9 |
| OMe | 56.0 | 3.30 (s) | C-1 | H-2 |
Mass spectrometry provides the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is critical for determining the elemental composition with high accuracy. frontiersin.orgmdpi.com For this compound (C₁₆H₂₆O), HRMS would yield a quasi-molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) whose measured mass would correspond to the calculated exact mass (for C₁₆H₂₆O, the neutral exact mass is 234.1984 u), confirming the molecular formula and the degree of unsaturation.
Fragmentation analysis, where the molecule is broken apart within the mass spectrometer, can provide further structural clues. The fragmentation pattern of cadinene-type sesquiterpenoids often involves characteristic losses, such as the loss of the isopropyl group or fragmentation of the ring system, which helps to corroborate the proposed structure.
While NMR and MS can establish the planar structure and relative stereochemistry, they cannot typically distinguish between a molecule and its non-superimposable mirror image (enantiomer). Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of chiral molecules. researchgate.netmdpi.com
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is a unique fingerprint of a specific enantiomer. For cadinane-type sesquiterpenoids, the absolute configuration is often determined by comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations. nih.govacs.orgrsc.org
Mass Spectrometry (MS): High-Resolution MS and Fragmentation Analysis
Integration of Computational Chemistry in Structure Elucidation
Modern structure elucidation is rarely complete without the use of computational chemistry, which bridges the gap between a proposed structure and experimental spectroscopic data.
Computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), are now routinely used to predict the Electronic Circular Dichroism (ECD) spectra of possible stereoisomers of a new compound. beilstein-journals.org The process involves first generating all possible low-energy conformations for each potential isomer. Then, the ECD spectrum for each conformer is calculated, and a final, Boltzmann-weighted average spectrum is generated for each isomer. nih.govresearchgate.net The calculated spectrum that best matches the experimental CD spectrum allows for the unambiguous assignment of the absolute configuration of the isolated natural product. acs.org This combined experimental-computational approach has become the gold standard for assigning the absolute stereochemistry of sesquiterpenoids.
The foundation of accurate spectroscopic prediction is a thorough understanding of the molecule's conformational landscape. Before any spectra can be calculated, a computational conformational search is performed to locate all stable, low-energy shapes the molecule can adopt. nih.govresearchgate.net This analysis itself provides crucial insights into the molecule's stereochemistry, revealing the most likely spatial arrangements of its atoms. The relative energies of these conformers determine their population at a given temperature, which is critical for calculating a weighted-average spectroscopic signature that accurately reflects the real-world sample. This analysis is fundamental to both predicting CD spectra and, in more advanced applications, refining NMR assignments. nih.gov
Workflow Integration with Reasoning-Capable Language Models
The elucidation of complex chemical structures is increasingly benefiting from the integration of artificial intelligence (AI), particularly reasoning-capable language models (RLMs) and other machine learning (ML) frameworks. rsc.orgijrpas.comnih.govdypvp.edu.injst.go.jp These computational tools are transforming the traditional, often laborious, process of structural determination into a more streamlined and accurate workflow.
A significant advancement in this area is the development of frameworks specifically designed for "molecular structural reasoning" (MSR). arxiv.org These models break down complex molecules into fundamental structural components to better understand their architecture. arxiv.org For this compound, an MSR-enhanced language model would deconstruct the molecule into its core cadinene skeleton, the methoxy group, and the specific placement of the double bond, reasoning through the connectivity based on spectral evidence. This approach mimics human expert reasoning but leverages the computational power and vast knowledge base of the AI. rsc.orgarxiv.org
The integration of these AI tools with large chemical databases, such as the Dictionary of Natural Products or PubChem, facilitates rapid dereplication—the process of identifying known compounds to avoid redundant isolation efforts. dypvp.edu.inmdpi.com For a new compound, these systems can perform similarity searches to find related structures, providing valuable clues for its elucidation. dypvp.edu.in This automated process not only accelerates the identification of novel compounds but also reduces the potential for human error, leading to more reliable structural assignments. dypvp.edu.indlsu.edu.ph
Table 1: Application of AI/ML in the Structural Elucidation of this compound
| AI/ML Application | Function | Relevance to this compound |
|---|---|---|
| Spectral Data Analysis | Interpretation of NMR and MS spectra to predict structural fragments and connectivity. | Automatically identifies the cadinene core, methoxy group (-OCH3), and isopropyl moiety from raw spectral data. |
| Structure Prediction | Generates candidate structures based on spectral data and biosynthetic plausibility. | Proposes the complete structure of (1R,4S,4aR,8aR)-8a-methoxy-1,6-dimethyl-4-propan-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene. |
| Database Searching & Dereplication | Compares spectral data against libraries of known compounds to identify or find analogs. | Quickly determines if this compound is a novel compound or related to known cadinene sesquiterpenoids. |
| Molecular Structural Reasoning (MSR) | Decomposes the molecular puzzle into key structural elements for logical assembly. | Systematically confirms the placement of the methoxy group at C-1 and the double bond at C-4 based on HMBC and NOESY correlations. |
Evolving Methodologies in Natural Product Structural Analysis
The field of natural product chemistry is in a constant state of evolution, driven by technological advancements that push the boundaries of what is possible in structural analysis. rsc.orgpnas.org The journey from isolating grams of a substance for chemical degradation to characterizing sub-milligram quantities with a suite of spectroscopic and computational tools highlights this rapid progress. pnas.orgnih.gov Modern methodologies enable the analysis of increasingly complex mixtures and the elucidation of molecules from sources that were previously inaccessible. frontiersin.orgfrontiersin.org
Microscale Techniques and Cryoprobe NMR
A major challenge in natural product chemistry is often the limited amount of sample available for analysis. Microscale techniques have emerged as a powerful solution to this problem. nih.gov The development of highly sensitive NMR hardware, particularly cryogenically cooled probes (CryoProbes), has been a significant breakthrough. mdpi.comresearchgate.net By cooling the probe's electronics to very low temperatures (around 20 K), thermal noise is drastically reduced, leading to a significant increase in the signal-to-noise ratio. mdpi.com
This enhanced sensitivity allows for the acquisition of high-quality 1D and 2D NMR data from sub-milligram or even microgram quantities of a compound. acs.org For a rare compound like this compound, this means that a full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) can be performed on a minimal amount of isolated material. This is crucial for establishing the planar structure and relative stereochemistry of the molecule. nih.govacs.org
Furthermore, microcoil NMR probes, which use very small detector coils, are another key technology for sample-limited analysis. mdpi.com These can be integrated into hyphenated systems like LC-NMR (Liquid Chromatography-NMR), allowing for the direct analysis of components in a complex mixture without the need for complete isolation. sci-hub.se Such at-line or on-line methods are invaluable for the rapid dereplication and structural characterization of minor constituents in natural extracts. sci-hub.se
Table 2: Representative ¹H and ¹³C NMR Data for a Cadinene-Type Skeleton
The following table provides typical NMR chemical shift ranges for the core cadinene skeleton, which would be instrumental in the structural analysis of this compound. The presence of the methoxy group and the specific position of the double bond would cause predictable deviations from these ranges, aiding in the final structure confirmation. researchgate.netmdpi.comresearchgate.net
| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm) | Key Correlations (HMBC) for this compound |
| 1 | 45-55 | 1.8-2.2 | H-1 to C-7, C-9 |
| 2 | 20-40 | 1.5-2.5 | H-2 to C-3, C-10 |
| 3 | 20-45 | 1.4-2.3 | H-3 to C-2, C-4, C-5 |
| 4 | 120-140 (sp²) | - | Protons on adjacent carbons to C-4 |
| 5 | 115-135 (sp²) | 5.0-5.8 | H-5 to C-3, C-7, C-10 |
| 6 | 30-50 | 1.9-2.4 | H-6 to C-5, C-7, C-8 |
| 7 | 40-55 | 1.3-1.8 | H-7 to C-1, C-5, C-6, C-8 |
| 8 | 20-40 | 1.2-1.7 | H-8 to C-6, C-7, C-9, C-10 |
| 9 | 20-35 | 1.0-1.6 | H-9 to C-1, C-8, C-10 |
| 10 | 35-50 | 1.7-2.1 | H-10 to C-1, C-5, C-8, C-9 |
| 11 (Isopropyl CH) | 25-35 | 1.8-2.5 | H-11 to C-3, C-12, C-13 |
| 12, 13 (Isopropyl CH₃) | 15-25 | 0.8-1.1 | H-12/13 to C-3, C-11 |
| 14 (Methyl) | 15-25 | 0.8-1.2 | H-14 to C-1, C-9, C-10 |
| 15 (Methyl) | 15-25 | 1.6-1.9 | H-15 to C-3, C-4, C-5 |
| -OCH₃ | ~50 | ~3.3 | Methoxy protons to C-1 |
Note: Data is generalized from various cadinene sesquiterpenoids. Specific shifts for this compound would vary.
Historical Perspective on Structure Elucidation (Chemical Degradation to Spectroscopy)
The methods used to determine the structure of natural products have undergone a profound transformation over the past century. nih.govwou.edu Before the mid-20th century, structure elucidation was a formidable task that relied almost exclusively on chemical methods. nih.gove-bookshelf.de Chemists would subject a natural product, often available in gram quantities, to a series of chemical degradation reactions. nih.gov These reactions would break the complex molecule down into smaller, more easily identifiable fragments. By piecing together the structures of these fragments, a hypothesis for the original structure could be formulated. This process was incredibly labor-intensive, often taking many years to complete for a single compound. rsc.orgnih.gov
The advent of spectroscopic techniques, beginning with UV and IR spectroscopy and culminating in the development of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), marked a paradigm shift in the field. e-bookshelf.dethieme-connect.com The introduction of 2D NMR techniques like HMQC and HMBC in the 1980s was arguably the single most important development. rsc.org These methods allowed chemists to directly observe the connectivity of atoms within a molecule, providing a wealth of structural information from a single set of experiments. rsc.orgscribd.com This spectroscopic revolution rendered the classical degradation-based approaches largely obsolete for routine structure determination, enabling the rapid and accurate characterization of natural products from milligram or even smaller quantities. nih.gove-bookshelf.de
Biological Activities and Mechanistic Studies of 1 Methoxy 4 Cadinene and Its Analogues Excluding Human Clinical Data
In vitro and in vivo Models for Biological Activity Assessment (Non-Human)
Cytotoxicity Studies against Cancer Cell Lines
Cadinane (B1243036) sesquiterpenes have demonstrated notable cytotoxic effects against a variety of cancer cell lines in laboratory settings. Research has focused on their ability to inhibit cell proliferation and induce apoptosis. For instance, (+)-δ-Cadinene, a close analogue, has been shown to inhibit the proliferation of OVCAR-3 human ovarian cancer cells and induce apoptosis. caymanchem.comtargetmol.com Other studies on cadinane sesquiterpenes isolated from the plant Eupatorium adenophorum revealed cytotoxic activity against human tumor cell lines including MCF-7 (breast), NCI-H460 (lung), and HeLa (cervical), with IC50 values in the low micromolar range. researchgate.net Similarly, terpene fractions rich in these compounds have shown significant cytotoxicity against breast (AMJ13) and gastric (SK-GT-4) cancer cell lines. nih.gov The diverse structures within the cadinene family contribute to a range of cytotoxic potencies and selectivities against different cancer types. researchgate.netscielo.brmdpi.com
Table 1: Cytotoxicity of Cadinene Analogues against Various Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | Assay | Result (IC₅₀/ED₅₀) | Reference |
|---|---|---|---|---|
| Cadinane Sesquiterpene 1 | MCF-7 (Breast) | In vitro | 7.45 µM | researchgate.net |
| Cadinane Sesquiterpene 1 | NCI-H460 (Lung) | In vitro | 10.12 µM | researchgate.net |
| Cadinane Sesquiterpene 1 | HeLa (Cervical) | In vitro | 28.63 µM | researchgate.net |
| Cadinane Sesquiterpene 4 | HCT-8 (Colon) | In vitro | - | researchgate.net |
| Cadinane Sesquiterpene 4 | Bel-7402 (Liver) | In vitro | - | researchgate.net |
| Cadinane Sesquiterpene 4 | A2780 (Ovarian) | In vitro | - | researchgate.net |
| (+)-δ-Cadinene | OVCAR-3 (Ovarian) | In vitro | Proliferation inhibition at 10, 50, 100 µM | caymanchem.comtargetmol.com |
| Terpene Fraction | AMJ13 (Breast) | MTT Assay | 8.455 µg/mL | nih.gov |
| Terpene Fraction | SK-GT-4 (Gastric) | MTT Assay | 15.14 µg/mL | nih.gov |
| Copaifera reticulata RF | Jurkat (Leukemia) | MTT Assay | 13.0 µg/mL | scielo.br |
| Copaifera reticulata RF | H1299 (Lung) | MTT Assay | 1.8 µg/mL | scielo.br |
Antimicrobial Activity against Pathogenic Organisms (Bacteria, Fungi)
The antimicrobial properties of cadinene sesquiterpenes have been investigated against a range of pathogenic bacteria and fungi. These natural compounds are considered part of the chemical defense system of the organisms that produce them. asm.org Studies have shown that (+)-δ-cadinene is active against the bacterium Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of 31.25 µg/ml. caymanchem.com Cadinene derivatives isolated from the endophytic fungus Trichoderma virens also exhibited both antibacterial and antifungal activities. nih.gov Furthermore, cadinene sesquiterpenes from Eupatorium adenophorum were evaluated for their effects on phytopathogenic fungi, showing selective inhibitory activity. For example, one derivative, cadinan-3-ene-2,7-dione, was particularly effective against Sclerotium rolfsii and Rhizoctonia solani. nih.govresearchgate.net
Table 2: Antimicrobial Activity of Cadinene Analogues
| Compound/Extract | Target Organism | Type | Result (MIC/ED₅₀) | Reference |
|---|---|---|---|---|
| (+)-δ-Cadinene | Streptococcus pneumoniae | Bacterium | 31.25 µg/mL (MIC) | caymanchem.comtargetmol.com |
| Cadinan-3-ene-2,7-dione | Sclerotium rolfsii | Fungus | 181.60 µg/mL (ED₅₀) | nih.gov |
| Cadinan-3-ene-2,7-dione | Rhizoctonia solani | Fungus | 189.74 µg/mL (ED₅₀) | nih.gov |
| Trichocadinins B-G (1-3) | Various Bacteria & Fungi | Bacteria/Fungi | Showed activity | nih.gov |
| Clionaterpene | Various Bacteria | Bacteria | No significant inhibition | mdpi.com |
Anti-inflammatory Properties and Modulation of Inflammatory Pathways
Research into the anti-inflammatory potential of cadinene sesquiterpenes has identified them as modulators of key inflammatory pathways. While direct studies on 1-methoxy-4-cadinene are limited, its analogues have shown promise in non-human models. For example, several cadinane-type sesquiterpenoids isolated from Heterotheca inuloides exhibited moderate anti-inflammatory activity in a TPA-induced mouse ear edema model. researchgate.net The mechanisms underlying these effects are believed to involve the inhibition of pro-inflammatory mediators and enzymes. Studies on related terpenoids suggest that these compounds can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6). frontiersin.org This is often achieved by modulating signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central to the inflammatory response. mdpi.comsemanticscholar.orgnih.gov The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is another potential mechanism. researchgate.netphytopharmajournal.com
Table 3: Anti-inflammatory Activity of Cadinene Analogues
| Compound/Extract | Model | Key Findings | Potential Mechanism | Reference |
|---|---|---|---|---|
| Cadinane Sesquiterpenoids | TPA-induced mouse ear edema | Moderate inhibition of edema | Inhibition of COX-2 | researchgate.net |
| Related Terpenoids | LPS-stimulated RAW264.7 macrophages | Reduction of NO, TNF-α, IL-6 | Inhibition of NF-κB, MAPKs | mdpi.com |
| Flavonoids from S. jambos | Murine models | Reduction of TNF-α | - | frontiersin.org |
| Cadinene-rich extracts | In vivo/In vitro models | Reduction of inflammatory cytokines | Modulation of inflammatory pathways | mdpi.commdpi.com |
Antioxidant Capacity and Radical Scavenging Assays
The antioxidant potential of this compound analogues has been assessed through various standard chemical assays. These tests measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress. Essential oils and extracts rich in cadinene sesquiterpenes have demonstrated significant antioxidant activity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging protocol and the ferric reducing ability assay (FRAP). researchgate.netmakhillpublications.co For instance, δ-cadinene, a component of Cryptomeria japonica essential oil, showed high DPPH radical scavenging activity. nih.gov The antioxidant activity of essential oils from Pulicaria somalensis, containing α-cadinene, was also confirmed using DPPH and ABTS assays, with activity increasing in a concentration-dependent manner. mdpi.com These findings suggest that the cadinene skeleton is a promising scaffold for natural antioxidant agents. researchgate.netebi.ac.uk
Table 4: Antioxidant Activity of Cadinene Analogues
| Compound/Extract | Assay | Result (IC₅₀ / Activity) | Reference |
|---|---|---|---|
| δ-Cadinene | DPPH radical scavenging | High activity | nih.gov |
| Cadinenes from E. adenophorum | DPPH, FRAP | Activity comparable to standards (ascorbic acid, BHT) | researchgate.net |
| E. adenophorum Oil | DPPH | IC₅₀ = 8.3 µl | researchgate.net |
| E. adenophorum Oil | β-carotene bleaching | IC₅₀ = 4.2 µl | researchgate.net |
| P. somalensis Essential Oil | DPPH | IC₅₀ = 81.2 mg/mL | mdpi.com |
| P. somalensis Essential Oil | ABTS | IC₅₀ = 64.4 mg/mL | mdpi.com |
| α-Cadinene containing oil | DPPH, ABTS | Good antioxidant activity | ebi.ac.uk |
Insecticidal and Termiticidal Activity
This compound and its analogues have been identified as potent insecticidal and termiticidal agents. This compound was first isolated from the black heartwood of Cryptomeria japonica, a type of wood known for its durability and resistance to termites. nih.gov While this specific compound was not tested directly in the initial study, its co-occurring analogues, sugikurojinol A and B, were examined for termiticidal activity against the Formosan subterranean termite, Coptotermes formosanus. nih.gov Other cadinene derivatives, such as T-cadinol and α-cadinol, also found in termite-resistant wood, have demonstrated significant antitermitic properties. researchgate.net Beyond termites, cadinenes have shown broader insecticidal effects. (+)-δ-Cadinene exhibits larvicidal activity against mosquito species like Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. caymanchem.comtargetmol.commdpi.com The cadinane skeleton is considered a key structural feature for these toxic effects against various insect pests. sippe.ac.cnnih.gov
Table 5: Insecticidal and Termiticidal Activity of Cadinene Analogues
| Compound/Analogue | Target Insect | Activity | Result (LC₅₀/Mortality) | Reference |
|---|---|---|---|---|
| Sugikurojinol A & B | Coptotermes formosanus (Termite) | Termiticidal | Activity examined | nih.gov |
| T-cadinol, α-cadinol | Coptotermes formosanus (Termite) | Termiticidal | Potent activity | researchgate.net |
| (+)-δ-Cadinene | Anopheles stephensi (Mosquito larvae) | Larvicidal | LC₅₀ = 8.23 µg/mL | caymanchem.comtargetmol.com |
| (+)-δ-Cadinene | Aedes aegypti (Mosquito larvae) | Larvicidal | LC₅₀ = 9.03 µg/mL | caymanchem.comtargetmol.com |
| (+)-δ-Cadinene | Culex quinquefasciatus (Mosquito larvae) | Larvicidal | LC₅₀ = 9.86 µg/mL | caymanchem.comtargetmol.com |
| δ-cadinene | Sitophilus oryzae (Weevil) | Insecticidal | Encouraging bioactivity | mdpi.com |
| δ-cadinene | Callosobruchus maculatus (Weevil) | Insecticidal | Encouraging bioactivity | mdpi.com |
Antifouling and Other Ecological Defense Roles
In marine ecosystems, sessile organisms like algae produce secondary metabolites as a chemical defense against being overgrown by other organisms, a process known as biofouling. mdpi.comfrontiersin.org Cadinene sesquiterpenes and their derivatives, particularly from the red algae genus Laurencia, are key players in this ecological defense. asm.orgnih.gov These compounds deter the settlement of fouling organisms such as barnacles and inhibit the growth of marine bacteria that form initial biofilms. mdpi.comfrontiersin.org Specific cadinene derivatives have shown potent antifouling activity. For example, 10-formamido-4-cadinene, isolated from the marine sponge Acanthella cavernosa, and 10-isocyano-4-cadinene (B1246703) from nudibranchs, strongly inhibit the settlement of barnacle cyprid larvae at low microgram per milliliter concentrations. u-tokyo.ac.jpmdpi.comnih.govsemanticscholar.org These natural products are being explored as environmentally benign alternatives to toxic metal-based antifouling paints. mdpi.com
Exploration of Biological Mechanisms of Action (Non-Human Specific)
The specific biological mechanisms of action for this compound have not yet been extensively investigated. However, insights can be drawn from studies on related cadinene sesquiterpenoids and other methoxylated natural compounds.
Cellular and Subcellular Targets in Biological Systems
Direct studies identifying the cellular and subcellular targets of this compound are not available in current scientific literature. The compound has been identified as a constituent of Cryptomeria japonica. mdpi.com Research into the biological activities of extracts from this plant and other related compounds suggests that potential targets could exist within cellular pathways related to inflammation and cytotoxicity. For instance, other sesquiterpenes have been noted for their cytotoxic effects on various cancer cell lines. mdpi.commdpi.com
The lipophilic nature of sesquiterpenes like this compound suggests they may easily diffuse across cell membranes, potentially interacting with intracellular targets. mdpi.com The presence of a methoxy (B1213986) group can further influence a compound's ability to cross cell membranes and interact with specific cellular targets, such as nuclear receptors or enzymes. core.ac.uk However, without direct experimental evidence, the precise cellular and subcellular targets of this compound remain speculative. Further research is necessary to elucidate the specific molecular interactions and cellular pathways affected by this compound.
Enzyme Inhibition or Modulation Studies
There are currently no specific studies reporting the direct inhibitory or modulatory effects of this compound on any particular enzymes. However, the broader class of sesquiterpenes has been shown to interact with various enzymes. For example, δ-cadinene synthase is a key enzyme in the biosynthesis of δ-cadinene, a structurally related compound. researchgate.netrsc.orgcardiff.ac.uk Studies on this enzyme have utilized aza-analogues of carbocation intermediates to probe its mechanism, revealing that it can be potently inhibited by these substrate mimics. rsc.orgcardiff.ac.uk
The methoxy group is a key structural feature that can influence enzyme inhibitory activity. In various classes of natural products, methoxylation has been shown to either enhance or decrease inhibitory potency against different enzymes. For instance, studies on methoxylated flavones have demonstrated that the position and number of methoxy groups can significantly impact their immunosuppressive and anti-proliferative activities. nih.gov Similarly, methoxy benzoin/benzil/stilbenoid derivatives have been evaluated for their inhibitory effects on enzymes such as α-amylase, α-glucosidase, and tyrosinase, with the substitution pattern influencing the activity. acgpubs.org These findings suggest that the methoxy group in this compound could play a crucial role in its potential interactions with enzymes, though specific targets and inhibitory profiles are yet to be determined.
Structure-Activity Relationship (SAR) Investigations
Direct structure-activity relationship (SAR) studies for this compound are not documented. However, SAR insights can be inferred from research on other cadinene analogues and the known influence of methoxy groups on the biological activity of natural products.
Impact of Structural Modifications on Biological Efficacy
The biological efficacy of cadinene sesquiterpenoids is influenced by their stereochemistry and the nature of their functional groups. Subtle changes in the three-dimensional structure, such as the stereochemistry at the isopropyl group and bridgehead carbon atoms, can lead to distinct biological properties.
The introduction of a methoxy group, as seen in this compound, is a significant structural modification. In other classes of compounds, methoxylation can have varied effects on biological activity. For example, in some flavonoids, methylation of hydroxyl groups has been shown to alter cytotoxicity and anti-proliferative effects. nih.gov In a series of 4-azaindole-2-piperidine derivatives, a 4-methoxyindole (B31235) analog displayed higher potency against Trypanosoma cruzi compared to its non-methoxylated counterpart. dndi.org Conversely, in other contexts, the presence of a hydroxyl group is more favorable for certain activities than a methoxy group. mdpi.com
For this compound, the position of the methoxy group at C-1 and the double bond at C-4 are key structural features. Modifications to these positions, such as demethylation to a hydroxyl group, altering the position of the double bond, or introducing other functional groups, would likely have a significant impact on its biological profile. However, without specific studies on this compound and its synthetic derivatives, these hypotheses remain to be experimentally validated.
Comparative Studies with Related Cadinene Analogues
While direct comparative studies involving this compound are lacking, research on other cadinene analogues provides a basis for understanding potential activities. The cadinane skeleton is common to a variety of natural products with diverse biological activities. mdpi.comacs.org
For example, nitrogenous cadinane sesquiterpenes isolated from marine sponges have demonstrated moderate cytotoxic activity against various human cancer cell lines. mdpi.com In another study, cadinane-type sesquiterpenoids from Heterotheca inuloides exhibited moderate anti-inflammatory activity. acs.org The table below summarizes the reported biological activities of some cadinene analogues.
| Cadinene Analogue | Source | Reported Biological Activity (Non-Human) | Reference |
|---|---|---|---|
| (3S, 5R, 6R, 9R)-3-formamido-1(10)-cadinene | Marine Sponge (Halichondria sp.) | Moderate cytotoxicity against HeLa, MOLT-3, and HepG2 cell lines | mdpi.com |
| (-)-Halichamine | Marine Sponge (Halichondria sp.) | Moderate cytotoxicity against HeLa, MOLT-3, and HepG2 cell lines | mdpi.com |
| Cadinane-type sesquiterpenoids (e.g., Compound 1 from the study) | Heterotheca inuloides | Moderate anti-inflammatory activity in a TPA-induced mouse ear edema model | acs.org |
| δ-Cadinene | Cryptomeria japonica | Antifungal properties | mdpi.com |
These studies highlight that the cadinene framework is a promising scaffold for various biological activities. The unique substitution pattern of this compound, particularly the methoxy group, distinguishes it from these analogues and suggests that it may possess a unique biological activity profile that warrants further investigation.
Ecological and Chemoecological Significance of 1 Methoxy 4 Cadinene
Role in Interspecies Interactions
Interspecies interactions are fundamental to the structure and function of ecological communities. Chemical compounds are often the language of these interactions, dictating relationships between plants and other organisms. Cadinane (B1243036) sesquiterpenes are key players in these chemical dialogues, influencing defense, competition, and symbiosis.
Plants, being stationary, have evolved sophisticated chemical defense systems to deter herbivores and pathogens. mpg.de A primary strategy is the production of phytoalexins, which are low molecular weight antimicrobial and anti-feedant compounds synthesized in response to attack. nih.gov The cadinane sesquiterpenoids are a significant group of phytoalexins.
A well-studied example is the biosynthesis of gossypol (B191359) in cotton (Gossypium spp.). The enzyme δ-cadinene synthase catalyzes the formation of (+)-δ-cadinene, which is the first committed step in the production of gossypol and related cadalene-based phytoalexins. cardiff.ac.ukrsc.orgresearchgate.net These compounds act as a defense against both insect herbivores and fungal pathogens like Verticillium dahliae. researchgate.net Research on near-isogenic cotton lines has shown that those with strong resistance to bacterial blight accumulate significantly higher levels of cadalene (B196121) and lacinilene phytoalexins compared to susceptible lines. apsnet.org Plants naturally release a variety of volatile compounds, including terpenes, to defend themselves against herbivores and pathogens, which can deter feeding or have direct toxic effects. ajol.info
Table 1: Examples of Cadinene-Type Phytoalexins in Plant Defense
| Phytoalexin Group | Precursor Compound | Producing Plant (Example) | Defensive Role | References |
| Cadalenes (e.g., desoxyhemigossypol) | (+)-δ-Cadinene | Cotton (Gossypium arboreum) | Antibacterial, Antifungal | apsnet.org, researchgate.net |
| Gossypol | (+)-δ-Cadinene | Cotton (Gossypium arboreum) | Antifungal, Insecticidal | cardiff.ac.uk, researchgate.net |
Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. interesjournals.org In plant communities, allelopathy is a key mechanism of interspecific competition, where plants release chemicals to suppress neighboring competitors, thereby securing more resources like water, sunlight, and nutrients. notulaebiologicae.ro
Terpenoids, including sesquiterpenes, are a major class of allelochemicals. researchgate.netmdpi.com They can be released into the environment through volatilization from leaves, leaching from plant material, or exudation from roots. mdpi.com These compounds can inhibit seed germination and disrupt various physiological processes in competing plants, ultimately reducing their growth and fitness. notulaebiologicae.ro While thousands of papers have been published on plant competition, studies comparing the strength of competition within a species (intraspecific) versus between different species (interspecific) have found that intraspecific competition is often significantly stronger, a condition that promotes stable coexistence. oregonstate.edu However, the introduction of invasive species with potent allelochemicals can disrupt this balance. mdpi.com
Although specific studies on the allelopathic activity of 1-Methoxy-4-cadinene are not available, the known phytotoxic effects of other sesquiterpenes suggest that it could play a role in mediating plant-plant interactions. mdpi.com Its presence in a plant's chemical arsenal (B13267) could contribute to its competitive ability within a complex plant community.
The rhizosphere—the soil region immediately surrounding plant roots—is a hotbed of chemical communication. tamu.edu Plants exude a complex mixture of compounds, including sugars, amino acids, and secondary metabolites like terpenoids, to structure the microbial community in their vicinity. tamu.edunih.gov These chemical signals can recruit beneficial microbes, such as nitrogen-fixing bacteria or mycorrhizal fungi, and deter soil-borne pathogens. appliedmicrobiology.orgmdpi.com
Given that this compound is a plant-produced sesquiterpene, it is plausible that it is released into the rhizosphere as part of the root exudate profile. In this context, it could function as a signaling molecule, helping to shape the microbial community and contributing to the plant's ability to thrive in its specific ecological niche.
Allelopathic Effects and Interspecific Plant Competition
Chemical Communication and Signaling in Ecosystems
Chemical signals are the invisible threads that connect organisms in an ecosystem. eolss.net Plants, in particular, rely on a sophisticated chemical language to interact with their surroundings, respond to threats, and even communicate with each other.
Volatile organic compounds (VOCs) are carbon-based chemicals that have a low boiling point, allowing them to evaporate easily at room temperature. epa.govswesiaq.se Plants produce a diverse array of VOCs, with terpenoids being one of the largest and most common classes. swst.org These compounds are released from leaves, flowers, and other tissues and serve a multitude of ecological functions. mdpi.com
One of the most critical roles of plant VOCs is in indirect defense. When a plant is attacked by an herbivore, it often releases a specific blend of VOCs. nih.govresearchgate.net This volatile plume acts as a distress signal, attracting predators and parasitoids of the attacking herbivore, which then help to reduce the plant's pest load. ajol.info For example, a homoterpene, which is structurally related to sesquiterpenes, has been shown to be synthesized in response to herbivore damage and acts as a predator attractant. researchgate.net
As this compound is a sesquiterpene, it falls into the category of plant-emitted VOCs. Its release could be part of a complex signaling blend that communicates with other organisms in the ecosystem, such as insects. The presence of this compound in a plant's volatile profile likely contributes to its network of ecological interactions, from deterring herbivores to attracting beneficial insects.
Biogeographical and Environmental Influences on Chemical Profiles
The type and quantity of chemical compounds a plant produces are not fixed but are dynamically influenced by a combination of genetic and environmental factors. frontiersin.org The specific chemical profile, or chemotype, of a plant can vary significantly depending on its geographical origin, as well as local climatic and soil conditions. nih.govresearchgate.netflorajournal.com
Studies on various plant species have consistently shown that factors such as altitude, temperature, precipitation, and soil composition can have a profound effect on the yield and composition of their essential oils and secondary metabolites. nih.govresearchgate.netnih.gov For instance, the chemical profile of Lamiaceae species is strongly affected by the geographical cultivation area and local ecological conditions. nih.gov Similarly, variations in essential oil composition have been linked to geographical origin and temperature in rosemary (Rosmarinus officinalis) and ylang-ylang (Cananga odorata). researchgate.netnih.gov This chemical plasticity allows plants to adapt their physiology and defensive strategies to the specific challenges of their environment. mdpi.com
The production of this compound is therefore not expected to be uniform. Its concentration and presence within a plant species are likely influenced by the biogeographical context in which the plant grows. This variability is a crucial aspect of chemical ecology, as it means that the nature of a plant's interactions with its environment can change across its geographical range.
Table 2: Influence of Environmental Factors on Plant Chemical Composition
| Plant Species | Environmental Factor | Observed Effect on Chemical Profile | References |
| Satureja thymbra | Altitude | Plants at lower altitude had higher thymol (B1683141) content; those at higher altitude had higher carvacrol (B1668589) content. | nih.gov |
| Rosmarinus officinalis | Geographical Location | Significant variations in the content of major compounds like 1,8-cineole and camphor (B46023) among different populations. | researchgate.net |
| Ocimum sanctum | Geographical Conditions | Variation in the content of major components like eugenol (B1671780) and linalool (B1675412) based on geographical origin. | florajournal.com |
| Hyssopus officinalis | Soil Factors | Physical and chemical soil factors were found to be more critical in influencing productivity and chemical composition than climatic variables. | nih.gov |
Future Research Directions and Unanswered Questions
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of terpenoids, including the cadinene skeleton, originates from the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com These are synthesized through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways and are assembled by farnesyl diphosphate synthase (FPPS) to create the C15 substrate, farnesyl diphosphate (FPP). mdpi.com The cyclization of FPP by specific terpene synthases (TSs) or cyclases (TCs) yields the diverse array of sesquiterpene skeletons. acs.org For cadinenes, enzymes like (+)-δ-cadinene synthase catalyze the conversion of FPP to the bicyclic cadinene core. researchgate.net
A significant gap in knowledge lies in the subsequent tailoring steps that lead to 1-Methoxy-4-cadinene. The introduction of a methoxy (B1213986) group onto the cadinene scaffold is a critical modification, yet the specific enzymes responsible have not been identified. Future research should focus on:
Identifying and Characterizing Cadinene-Specific Hydroxylases: It is probable that a hydroxylation reaction precedes methoxylation. The enzymes responsible are likely cytochrome P450 monooxygenases (CYP450s), which are known to be pivotal in the structural diversification of terpenes. mdpi.comresearchgate.netnih.gov Research is needed to identify the specific CYP450 that hydroxylates the cadinene skeleton at the correct position to serve as a precursor for methoxylation.
Discovering O-Methyltransferases (OMTs): The final step in the biosynthesis would be the transfer of a methyl group to the hydroxylated intermediate. This reaction is catalyzed by O-methyltransferases. Identifying the specific OMT that acts on a hydroxylated cadinene precursor is a key unanswered question.
Pathway Reconstruction: Once the synthase, hydroxylase, and methyltransferase are identified, the complete biosynthetic pathway can be reconstituted in a heterologous host, such as E. coli or yeast. This would confirm the function of each enzyme and enable the potential for biotechnological production of this compound.
Development of Chemoenzymatic or Biomimetic Synthetic Routes
The chemical synthesis of complex natural products like sesquiterpenoids is often challenging, requiring multiple steps and complicated procedures. researchgate.net Chemoenzymatic and biomimetic approaches offer more efficient and scalable alternatives. researchgate.net
Future research in this area should include:
Exploiting Promiscuous Terpene Cyclases: Some terpene cyclases exhibit substrate promiscuity, accepting non-natural substrates to produce novel compounds. acs.org The sesquiterpene cyclase BcBOT2, for instance, has been shown to catalyze unusual rearrangements, including the migration of a methoxy group. acs.orgrsc.orgnih.gov A key research direction is to screen a library of terpene cyclases with methoxy-containing FPP analogues to see if this compound or its isomers can be synthesized directly. cardiff.ac.uk
Biomimetic Synthesis: This approach mimics the proposed biosynthetic reaction cascade. A potential biomimetic route could involve the acid-catalyzed cyclization of a methoxy-functionalized farnesol (B120207) derivative. acs.org Research into the viability of such pathways, which could trap key cationic intermediates, is warranted.
Modular Chemoenzymatic Systems: A powerful strategy involves combining chemical synthesis of precursor analogues with enzymatic transformations. researchgate.net For example, farnesol analogues can be chemically synthesized and then enzymatically converted to their diphosphate forms, which are then used as substrates for terpene synthases. researchgate.netresearchgate.net Future work could focus on designing and synthesizing a 1-methoxy-farnesol analogue and using it in such a modular system with a suitable cadinene synthase to produce the target molecule.
Deeper Understanding of Biological Activity Mechanisms at a Molecular Level
While many essential oils and their constituent terpenes are noted for their biological activities, the precise molecular mechanisms often remain unclear. cabidigitallibrary.org Cadinene-type sesquiterpenoids have been associated with a range of properties, including cytotoxic, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govresearchgate.net However, specific data for this compound is sparse.
Key areas for future investigation are:
Antimicrobial and Antifungal Mechanisms: The antimicrobial activity of lipophilic terpenes is often attributed to the disruption of the microbial cell membrane's phospholipid bilayer, which leads to increased permeability and leakage of cellular contents. cabidigitallibrary.orgjmb.or.kr It is crucial to investigate if this compound follows this mechanism. Studies employing techniques like fluorescent microscopy with membrane potential-sensitive dyes, lipid bilayer modeling, and transcriptomics of treated microbes could reveal the specific molecular targets and pathways affected.
Cytotoxic and Anticancer Mechanisms: Some natural products, including flavonoids and terpenes isolated from Cryptomeria japonica, have demonstrated cytotoxicity against cancer cell lines. mdpi.com A related compound, 1-methoxy-canthin-6-one, has been shown to induce apoptosis through the mitochondrial pathway, involving cytochrome c release and caspase-3 activation. researchgate.net Future studies should assess the cytotoxic potential of this compound against a panel of human cancer cell lines and, if active, elucidate its mechanism of action, investigating its effects on cell cycle progression, apoptosis, and key signaling pathways.
Molecular Docking and Target Identification: Computational approaches like molecular modeling and docking can predict the interactions between a ligand and a biological target. mdpi.com These in silico methods can be used to screen this compound against libraries of known protein targets (e.g., enzymes, receptors) to generate hypotheses about its mechanism of action, which can then be validated experimentally.
Expanding the Scope of Ecological Roles and Environmental Impact
Volatile organic compounds produced by plants play critical roles in their interactions with the environment. They can function as defense compounds against herbivores and pathogens or as attractants for pollinators and seed dispersers. nepjol.info The ecological function of this compound is currently unknown.
Future research should aim to:
Investigate its Role in Plant Defense: Many sesquiterpenes, including cadinenes, are known to be defensive chemicals. nepjol.infothegoodscentscompany.com Studies are needed to determine if the production of this compound in plants is induced by herbivory or pathogen attack and to assess its direct deterrent or toxic effects on relevant insects and microbes.
Explore Allelopathic Potential: Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth and survival of other organisms. As a volatile compound, this compound could have allelopathic effects, inhibiting the germination or growth of competing plant species.
Assess its Function as an Infochemical: The compound could act as a semiochemical (infochemical), mediating insect behavior. It might function as a pheromone or an attractant for specific insects, including vectors of plant diseases. thegoodscentscompany.com Field tests and electroantennography (EAG) studies could clarify these potential roles.
Determine Environmental Fate: Understanding the stability, persistence, and degradation of this compound in soil and water is essential for evaluating its broader environmental impact, especially if it is ever considered for agricultural or other applications.
Advanced Analytical Methodologies for Trace Analysis and Metabolomics
The identification and quantification of this compound, which is often a minor component in complex essential oil mixtures, requires sophisticated analytical techniques. mdpi.com The combination of different methods is often necessary for a comprehensive screening of volatiles in a sample. mdpi.com
Future advancements in this area should focus on:
Improving Separation and Detection: While gas chromatography-mass spectrometry (GC-MS) is the standard method, challenges remain in separating isomeric compounds and detecting trace constituents. mdpi.com The use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) can provide enhanced resolution and sensitivity, enabling the detection of compounds not visible in one-dimensional GC analysis. semanticscholar.org
Solid-Phase Microextraction (SPME) Optimization: SPME is a valuable solvent-free technique for extracting and concentrating volatiles from solid or liquid samples. mdpi.comwoodj.org Research into optimizing SPME fiber coatings (e.g., DVB/C-WR/PDMS) and extraction conditions (temperature, time) can improve the recovery and detection limits for methoxylated sesquiterpenes like this compound. mdpi.com
Metabolomics Approaches: Untargeted metabolomics, utilizing platforms like LC-MS and GC-MS, allows for the comprehensive analysis of small molecules in a biological sample. oup.comnih.gov Applying these techniques can help to understand how the production of this compound changes in response to different developmental stages or environmental stimuli, placing it within a broader metabolic context. oup.comnih.gov High-resolution mass spectrometry (HRMS) is particularly crucial for the accurate identification of metabolites in complex matrices. researchgate.netnih.gov
Development of Certified Reference Materials: The lack of a commercially available, certified standard for this compound hinders accurate quantification and toxicological assessment. sigmaaldrich.com The development of a reliable synthetic route (as discussed in section 8.2) is a prerequisite for producing a reference standard, which would significantly advance all areas of research on this compound.
Q & A
Basic Research Questions
Q. What are the standard methods for isolating and characterizing 1-Methoxy-4-cadinene from natural sources like Cryptomeria japonica?
- Methodology : Isolation typically involves solvent extraction (e.g., hexane or chloroform) followed by chromatographic techniques such as column chromatography or HPLC. The compound’s identity is confirmed via [α]D25 measurements (e.g., −65.2° in CHCl3) and spectroscopic data (NMR, IR, MS). Polarimetry is critical for verifying optical activity, while GC-MS aids in purity assessment .
Q. How can researchers validate the structural assignment of this compound using spectroscopic techniques?
- Methodology :
- NMR : Analyze - and -NMR spectra for methoxy (−OCH) and cadinene backbone signals (e.g., δ 1.6–2.0 ppm for methylene/methyl groups).
- IR : Confirm the presence of ether (C-O-C, ~1100 cm) and alkene (C=C, ~1650 cm) functional groups.
- Mass Spectrometry : Look for molecular ion peaks at m/z 236.40 (CHO) and fragmentation patterns consistent with sesquiterpene derivatives .
Q. What are the primary challenges in differentiating this compound from structurally similar sesquiterpenes like α-Cadinol or Calamenene?
- Methodology : Use comparative chromatography (e.g., TLC with specific R values) and tandem MS/MS for distinguishing fragmentation pathways. X-ray crystallography or NOESY NMR can resolve stereochemical ambiguities in the cadinane skeleton .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound, given its complex stereochemistry?
- Methodology :
- Stereoselective Synthesis : Employ chiral catalysts (e.g., Sharpless epoxidation) or biogenetic-inspired cyclization strategies.
- Purification : Use preparative HPLC with chiral columns to isolate enantiomers.
- Validation : Compare synthetic products with natural isolates via [α]D and -NMR coupling constants to confirm stereochemical fidelity .
Q. What experimental strategies address contradictions in reported spectroscopic data for this compound across studies?
- Methodology :
- Meta-Analysis : Compile literature data (e.g., NMR chemical shifts from multiple sources) and identify outliers using statistical tools.
- Reproducibility Checks : Re-isolate the compound under standardized conditions (solvent, temperature) and re-run spectra.
- Collaborative Verification : Cross-validate results with independent labs using identical instrumentation .
Q. How can computational chemistry enhance the study of this compound’s reactivity and biological interactions?
- Methodology :
- DFT Calculations : Predict thermodynamic stability of stereoisomers and reaction pathways (e.g., methoxy group oxidation).
- Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes in Cryptomeria japonica’s biosynthetic pathways).
- QSPR Models : Corlate structural features (e.g., logP, polar surface area) with observed bioactivity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of volatile fractions.
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (common in sesquiterpenes).
- Waste Disposal : Neutralize residues via approved organic waste protocols, referencing safety data sheets for sesquiterpenes .
Data Presentation Guidelines
- Raw Data : Include chromatograms, NMR spectra, and MS traces in appendices. Highlight processed data (e.g., integration values, coupling constants) in the main text .
- Comparative Tables : Tabulate [α]D and NMR shifts across studies to identify discrepancies (Example):
| Study | [α]D (CHCl3) | -NMR δ (ppm) | Source |
|---|---|---|---|
| Zhou et al. | −65.2° | 1.62 (s, 3H) | Cryptomeria |
| PubChem | −63.8° | 1.59 (s, 3H) | Synthetic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
